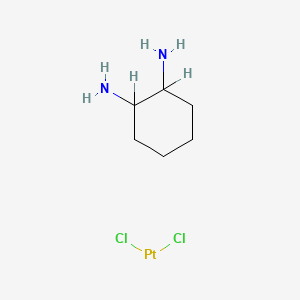

C6H12Cl2N2Pt

Description

Contextual Overview of Platinum(II) Coordination Complexes in Scientific Inquiry

Platinum(II) coordination complexes represent a cornerstone in the field of bioinorganic chemistry. These compounds, characterized by a central platinum atom in the +2 oxidation state, typically adopt a square planar geometry. This structural feature is crucial for their chemical reactivity and biological activity. The scientific intrigue surrounding these complexes stems from their ability to interact with biological macromolecules, most notably DNA. This interaction is the foundation of their application in various research domains. The nature of the ligands coordinated to the platinum center significantly influences the complex's stability, solubility, and reactivity, making the systematic study of different ligand combinations a fertile area of academic investigation.

Historical Perspectives on the Development of Platinum-Based Compounds in Chemical Biology

The journey of platinum-based compounds in chemical biology began with the serendipitous discovery of the biological effects of cisplatin (B142131) in the 1960s. This discovery catalyzed decades of research into the synthesis and evaluation of new platinum complexes with the aim of elucidating their mechanisms of action and expanding their potential applications. Early research established that the activity of these compounds was linked to their ability to form adducts with DNA, thereby interfering with cellular processes. This led to the development of a second generation of platinum complexes, such as carboplatin (B1684641), designed to have different reactivity and solubility profiles. The ongoing evolution of this field has seen the exploration of a vast chemical space, with modifications to both the leaving groups and the non-leaving amine ligands to fine-tune the properties of the resulting complexes.

Significance of the 1,2-Diaminocyclohexane (DACH) Ligand in Platinum(II) Complex Design

The introduction of the 1,2-diaminocyclohexane (DACH) ligand into the design of platinum(II) complexes marked a significant advancement in the field. The DACH ligand is a bidentate amine ligand that imparts several important properties to the resulting platinum complex. Its bulky and rigid cyclohexane (B81311) ring can influence the way the complex interacts with DNA, potentially leading to different types of DNA adducts compared to simpler amine ligands like those in cisplatin. This structural difference is a key area of academic investigation, as it is hypothesized to be linked to the ability of DACH-containing platinum complexes to overcome cellular resistance mechanisms that limit the effectiveness of other platinum compounds. The stereochemistry of the DACH ligand, which can exist as different isomers (cis, trans-R,R, and trans-S,S), adds another layer of complexity and opportunity for research, as the specific isomer can affect the biological activity of the complex.

Scope and Focus of Current Academic Investigations on Dichloro(1,2-diaminocyclohexane)platinum(II)

Current academic research on Dichloro(1,2-diaminocyclohexane)platinum(II), often abbreviated as DACHPtCl2, is multifaceted. A primary focus is on its potential to circumvent cisplatin resistance. Studies have shown that the structural modifications imparted by the DACH ligand may allow the compound to be effective in cell lines that have developed resistance to cisplatin. nih.gov

Another significant area of investigation involves the use of DACHPtCl2 in novel drug delivery systems. Due to its limited aqueous solubility, researchers are exploring its encapsulation in various nanocarriers, such as polymeric micelles. u-tokyo.ac.jpnih.govresearchgate.net These delivery systems aim to improve the compound's solubility, stability, and pharmacokinetic profile. Research in this area often involves detailed studies on the cellular uptake, intracellular trafficking, and DNA platination levels of these nanoformulations compared to the free compound. nih.govresearchgate.net

Furthermore, fundamental studies on the interaction of Dichloro(1,2-diaminocyclohexane)platinum(II) with DNA continue to be a key research theme. Investigations into the kinetics and structure of the DNA adducts formed by this compound provide valuable insights into its mechanism of action at a molecular level. aacrjournals.orgresearchgate.net The intracellular biotransformation of the compound is also an active area of research, with studies showing a rapid intracellular half-life. nih.gov

Research Findings in Focus

Academic studies have generated a wealth of data on the properties and behavior of Dichloro(1,2-diaminocyclohexane)platinum(II). Below are interactive data tables summarizing key findings from the literature.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C6H14Cl2N2Pt | pharmaffiliates.com |

| Molecular Weight | 380.17 g/mol | |

| Melting Point | 280 °C (decomposes) | echemi.com |

| Solubility | Poorly soluble in water | scbt.com |

| XLogP3 | 2.4 | echemi.com |

| Stability | Stable under standard conditions | scbt.com |

| Intracellular Half-life | Approximately 15 minutes | nih.gov |

In Vitro Cytotoxicity

The in vitro cytotoxicity of Dichloro(1,2-diaminocyclohexane)platinum(II) has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Compound | Exposure Time (h) | IC50 (µM) | Reference |

| A2780 (Ovarian) | DACHPt-loaded micelles | 24 | 1.8 ± 0.2 | nih.gov |

| A2780 (Ovarian) | DACHPt-loaded micelles | 48 | 0.9 ± 0.1 | nih.gov |

| A2780 (Ovarian) | DACHPt-loaded micelles | 72 | 0.5 ± 0.1 | nih.gov |

| HT29 (Colon) | DACHPt-loaded micelles | - | More effective than oxaliplatin (B1677828) | u-tokyo.ac.jp |

| LOXIM VI (Melanoma) | DACHPt-loaded micelles | - | More effective than oxaliplatin | u-tokyo.ac.jp |

| BSY-1 (Breast) | DACHPt-loaded micelles | - | More effective than oxaliplatin | u-tokyo.ac.jp |

| HT29/ox (Oxaliplatin-resistant Colon) | DACHPt-loaded micelles | - | Overcame acquired resistance | u-tokyo.ac.jp |

Properties

CAS No. |

52691-24-4 |

|---|---|

Molecular Formula |

C6H12Cl2N2Pt |

Molecular Weight |

378.16 g/mol |

IUPAC Name |

(2-azanidylcyclohexyl)azanide;platinum(4+);dichloride |

InChI |

InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 |

InChI Key |

UUERTZXRKZEANK-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Dichloro 1,2 Diaminocyclohexane Platinum Ii

Synthesis Pathways and Reaction Mechanisms for Dichloro(1,2-diaminocyclohexane)platinum(II)

The formation of dichloro(1,2-diaminocyclohexane)platinum(II) is a multi-step process that begins with the synthesis of its organic ligand, followed by a coordination reaction with a platinum precursor.

The key organic precursor for the title compound is 1,2-diaminocyclohexane (DACH). This diamine exists as three stereoisomers: the chiral enantiomeric pair (1R,2R)- and (1S,2S)-trans-diaminocyclohexane, and the achiral cis-1,2-diaminocyclohexane.

Several synthetic routes are employed for the production of 1,2-diaminocyclohexane. A common industrial method is the hydrogenation of o-phenylenediamine, which typically yields a mixture of all three stereoisomers. wikipedia.org It can also be obtained as a byproduct during the hydrogenation of adiponitrile. wikipedia.org Another synthetic approach involves the sequential opening of cyclohexene (B86901) oxide with an amine to form a trans-amino alcohol, followed by the in-situ formation and subsequent opening of an aziridinium (B1262131) ion to yield the trans-1,2-diamine derivative. arkat-usa.org

| Synthetic Method for 1,2-Diaminocyclohexane | Starting Material | Product | Reference |

| Hydrogenation | o-Phenylenediamine | Mixture of cis and trans isomers | wikipedia.org |

| Sequential Ring Opening | Cyclohexene Oxide | trans-1,2-diaminocyclohexane derivatives | arkat-usa.org |

The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) is typically achieved through a ligand substitution reaction. The most common platinum precursor is potassium tetrachloroplatinate(II) (K₂PtCl₄). The reaction involves the displacement of two chloride ligands from the tetrachloroplatinate(II) anion by the bidentate 1,2-diaminocyclohexane ligand. google.com

The reaction can be generalized as: K₂[PtCl₄] + C₆H₁₀(NH₂)₂ → [Pt(C₆H₁₀(NH₂)₂)Cl₂] + 2 KCl

This reaction is typically carried out in an aqueous solution. The product, dichloro(1,2-diaminocyclohexane)platinum(II), has low aqueous solubility and precipitates from the reaction mixture, which facilitates its isolation. nih.gov Optimization strategies focus on controlling reaction conditions such as temperature, pH, and stoichiometry to maximize the yield and purity of the desired complex. For instance, the reaction temperature has been found to be optimal around 80 °C for similar platinum complexes. mdpi.com

Further modifications to the parent dichloro complex can be made by replacing the chloride ligands with other organic or inorganic anions to produce water-soluble derivatives with potentially enhanced properties. nih.gov

Stereochemical Considerations and Isomer Synthesis

The stereochemistry of the 1,2-diaminocyclohexane ligand is a critical factor that dictates the geometry and properties of the resulting platinum complex.

Since the synthesis of 1,2-diaminocyclohexane often results in a mixture of isomers, a resolution step is necessary to isolate the pure stereoisomers. wikipedia.orgthermofisher.com The separation of the racemic trans-1,2-diaminocyclohexane into its (1R,2R) and (1S,2S) enantiomers is commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as enantiomerically pure tartaric acid. wikipedia.orggoogle.com

A patented process describes adding an optically active tartaric acid to an isomer mixture to crystallize the diastereomeric salt of one trans-enantiomer. The other enantiomer can then be precipitated from the mother liquor by adding the opposite enantiomer of tartaric acid. google.com The cis-isomer can be separated from the mother liquor by the addition of a mineral acid, which causes it to crystallize as a salt. google.com

The stereochemistry of the DACH ligand directly influences the structure and potential activity of the final platinum complex. The use of a specific, resolved DACH isomer, such as (1R,2R)-1,2-diaminocyclohexane, results in the formation of a chiral platinum complex, for example, dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II). nih.gov The rigid cyclohexane (B81311) backbone of the DACH ligand locks the chelate ring into a specific conformation, which in turn affects the interaction of the complex with biological macromolecules. researchgate.net The chirality of the ligand is retained throughout the synthesis of the platinum complex, a feature that can be confirmed using techniques like circular dichroism. mdpi.comnih.gov

| Ligand Isomer | Resulting Complex Stereochemistry | Key Feature |

| (1R,2R)-1,2-Diaminocyclohexane | Chiral | Enantiomerically pure complex |

| (1S,2S)-1,2-Diaminocyclohexane | Chiral | Enantiomerically pure complex |

| cis-1,2-Diaminocyclohexane | Achiral (meso) | Forms a meso complex |

| Racemic trans-1,2-Diaminocyclohexane | Racemic mixture | Mixture of enantiomeric complexes |

Structural Elucidation and Spectroscopic Analysis

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of dichloro(1,2-diaminocyclohexane)platinum(II).

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the bonding within the molecule, including the Pt-Cl and Pt-N bonds. mcgill.ca The purity of the synthesized complexes is often assessed by High-Performance Liquid Chromatography (HPLC). mdpi.com The exact mass can be verified using Electrospray Ionization Mass Spectrometry (ESI-MS). nih.gov For chiral complexes synthesized from resolved ligands, Circular Dichroism (CD) spectroscopy is used to confirm that the chirality is retained and to verify the chiral purity of the product. nih.gov

| Analytical Technique | Information Obtained | Reference |

| ¹H NMR | Confirms presence and structure of the DACH ligand | nih.gov |

| ¹⁹⁵Pt NMR | Confirms the coordination sphere of the platinum center | nih.gov |

| Infrared (IR) / Raman | Information on Pt-Cl and Pt-N vibrational modes | mcgill.ca |

| HPLC | Purity of the complex | mdpi.com |

| ESI-MS | Confirmation of molecular weight | nih.gov |

| Circular Dichroism (CD) | Confirmation of retained chirality for enantiopure complexes | nih.gov |

| X-ray Diffraction | Definitive molecular structure (for suitable crystals) | mcgill.ca |

Elemental Analysis and Mass Spectrometry (e.g., ESI-MS)

The foundational step in characterizing a newly synthesized compound is the verification of its elemental composition. For Dichloro(1,2-diaminocyclohexane)platinum(II), with the molecular formula [PtCl₂(C₆H₁₄N₂)], the theoretical elemental percentages are calculated based on its molecular weight of 380.17 g/mol . These theoretical values serve as a benchmark against which experimentally determined data are compared, providing a primary confirmation of the compound's purity and empirical formula.

Table 1: Theoretical Elemental Composition of Dichloro(1,2-diaminocyclohexane)platinum(II)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Platinum | Pt | 195.08 | 1 | 195.08 | 51.31 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 18.65 |

| Carbon | C | 12.01 | 6 | 72.06 | 18.95 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 3.72 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 7.37 |

| Total | 380.17 | 100.00 |

Note: This table presents the calculated theoretical elemental composition.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is instrumental in confirming the molecular weight of the complex. This method involves introducing a solution of the compound into the mass spectrometer, where it is ionized, allowing for the detection of the molecular ion and its fragments. For Dichloro(1,2-diaminocyclohexane)platinum(II), ESI-MS would be expected to show a characteristic isotopic pattern for the molecular ion, owing to the natural abundance of platinum and chlorine isotopes, providing unequivocal evidence of the compound's identity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the functional groups present within a molecule and the nature of the coordination bonds. The IR spectrum of Dichloro(1,2-diaminocyclohexane)platinum(II) is characterized by specific absorption bands that correspond to the vibrational modes of its constituent parts.

Key vibrational modes include the N-H stretching frequencies of the coordinated amino groups, which are typically observed in the region of 3100-3300 cm⁻¹. The coordination of the nitrogen atoms to the platinum center influences the position and intensity of these bands. Furthermore, the Pt-N and Pt-Cl stretching vibrations are crucial for confirming the formation of the complex. These typically appear in the far-infrared region, with Pt-N stretches observed around 500-600 cm⁻¹ and Pt-Cl stretches in the 300-400 cm⁻¹ range. The presence of the cyclohexane ring is confirmed by C-H and C-C stretching and bending vibrations.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the Pt-Cl bonds, which are often weak in the IR spectrum. The combination of both IR and Raman data allows for a comprehensive vibrational analysis and confirmation of the ligand coordination to the platinum center.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and electronic environment of the molecule in solution.

¹H NMR: The proton NMR spectrum of Dichloro(1,2-diaminocyclohexane)platinum(II) reveals signals corresponding to the protons of the diaminocyclohexane ligand. The chemical shifts and coupling patterns of the methine (CH-N) and methylene (B1212753) (CH₂) protons of the cyclohexane ring provide information about their spatial arrangement. The protons of the coordinated amino groups (NH₂) also give rise to characteristic signals, the chemical shift of which is sensitive to the coordination environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the cyclohexane ligand. Distinct signals are expected for the different carbon atoms within the ring, and their chemical shifts can confirm the integrity of the ligand upon coordination to the platinum atom.

¹⁹⁵Pt NMR: Given that ¹⁹⁵Pt is a spin-1/2 nucleus with a natural abundance of approximately 33.8%, ¹⁹⁵Pt NMR is an exceptionally informative tool for studying platinum complexes. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands coordinated to the platinum center. For Dichloro(1,2-diaminocyclohexane)platinum(II), the ¹⁹⁵Pt NMR spectrum would exhibit a single resonance, and its chemical shift value would be characteristic of a Pt(II) center in a square planar geometry with two nitrogen and two chlorine donor atoms. The precise chemical shift provides a definitive fingerprint for the complex.

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of the closely related platinum(IV) complex, tetrachloro(trans-d,l-1,2-diaminocyclohexane)platinum(IV), has been determined, obtaining suitable single crystals of the platinum(II) analogue for X-ray diffraction can be challenging. nih.gov However, based on related structures and spectroscopic data, the platinum(II) center in Dichloro(1,2-diaminocyclohexane)platinum(II) is expected to adopt a square planar coordination geometry. The 1,2-diaminocyclohexane ligand acts as a bidentate ligand, coordinating to the platinum via its two nitrogen atoms, while the two chloride ions occupy the remaining two coordination sites.

The crystallographic data for the analogous tetrachloro(trans-d,l-1,2-diaminocyclohexane)platinum(IV) complex reveals a slightly distorted octahedral geometry around the platinum atom. nih.gov This information, while not directly for the Pt(II) complex, provides valuable structural context.

Table 2: Crystallographic Data for Tetrachloro(trans-d,l-1,2-diaminocyclohexane)platinum(IV) nih.gov

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3c |

| a (Å) | 26.425(4) |

| α (°) | 54.50(1) |

| Volume (ų) | 11375 |

| Z | 36 |

Note: This data is for the related Pt(IV) complex and is provided for comparative purposes.

The comprehensive application of these analytical techniques provides a robust and detailed characterization of Dichloro(1,2-diaminocyclohexane)platinum(II), confirming its synthesis, purity, and molecular structure, which are critical for its further application in research and development.

Coordination Chemistry and Ligand Reactivity of Dichloro 1,2 Diaminocyclohexane Platinum Ii

Ligand Exchange Reactions in Aqueous and Biological Milieu

The biological activity of dichloro(1,2-diaminocyclohexane)platinum(II), often referred to as DACHPt, is intrinsically linked to its ability to undergo ligand exchange reactions. nih.gov Upon entering an aqueous environment, such as the bloodstream or the cytoplasm, the chloride ligands, which are relatively labile, can be displaced by water molecules and other nucleophiles. This process, known as aquation, is a critical activation step. rsc.org

Hydrolysis Kinetics and Aquation Species Formation

The hydrolysis of platinum complexes like dichloro(1,2-diaminocyclohexane)platinum(II) is a fundamental process that initiates their interaction with biological macromolecules. The rate of this reaction is crucial, as it must be slow enough to allow the compound to reach its target but fast enough to become activated. Studies on the closely related oxaliplatin (B1677828), where the chloride ligands are replaced by an oxalate (B1200264) group, provide significant insight into this process. The hydrolysis of oxaliplatin has been shown to follow pseudo-first-order kinetics. researchgate.net The stability of the compound is pH-dependent, with greater stability observed in acidic conditions around pH 4.2. researchgate.net

The aquation process occurs in a stepwise manner, leading to the formation of reactive aquated species. The first step involves the replacement of one chloride ligand by a water molecule, forming the monoaquated species, [Pt(DACH)(Cl)(H2O)]+. Subsequently, the second chloride ligand can be displaced by another water molecule, resulting in the diaquated species, [Pt(DACH)(H2O)2]2+. drugbank.com These aquated intermediates are significantly more reactive than the parent dichloro complex and are believed to be the primary species that interact with biological targets. nih.gov

| Parameter | Value | Reference |

| Reaction Order | Pseudo-first-order | researchgate.net |

| Optimal pH for Stability | 4.2 | researchgate.net |

| Activation Energy | 60.9 kJ·mol⁻¹ | researchgate.net |

This interactive data table summarizes the hydrolysis kinetics of oxaliplatin, a compound structurally related to Dichloro(1,2-diaminocyclohexane)platinum(II).

Chloride Displacement by Nucleophiles (e.g., Water, Thiols, Phosphates)

In the physiological environment, a variety of nucleophiles compete with water to displace the chloride ligands of dichloro(1,2-diaminocyclohexane)platinum(II). The biological activity is mediated by the DACHPt motif after the displacement of the leaving groups by water or other nucleophiles like chloride ions. nih.gov

Biologically abundant molecules containing thiol groups, such as glutathione (B108866) and L-cysteine, are potent nucleophiles that can react with the platinum center. nih.gov These interactions are significant as they can lead to the deactivation of the platinum complex before it reaches its intended target. The reaction with sulfur-donor biomolecules typically proceeds via a reductive elimination process. nih.gov

Phosphate (B84403) and bicarbonate ions are also present in biological fluids and can displace the chloride ligands, representing important activation pathways. nih.gov The interaction with nucleobases in DNA, particularly the N7 positions of guanine (B1146940) and adenine (B156593), is the ultimate reaction that leads to the compound's biological effect. rsc.orgnih.gov Studies have shown a preferential binding to adenine and guanine over cytosine and thymine. nih.gov

Oxidation State Interconversions: Platinum(II) to Platinum(IV)

The platinum center in dichloro(1,2-diaminocyclohexane)platinum(II) exists in the +2 oxidation state. However, it can be oxidized to the more inert platinum(IV) state, creating prodrugs that require reduction to become active. This strategy is employed to enhance stability and reduce side effects. researchgate.net

Synthetic Routes to Platinum(IV) Derivatives of Dichloro(1,2-diaminocyclohexane)platinum(II)

The synthesis of platinum(IV) derivatives from the parent platinum(II) complex is typically achieved through oxidative addition reactions. Common oxidizing agents include halogens and peroxides. nih.gov For instance, the parent dichloro(1,2-diaminocyclohexane)platinum(II) can be oxidized with hydrogen peroxide to yield platinum(IV) complexes. nih.govresearchgate.net This process adds two new ligands in the axial positions of the resulting octahedral complex. researchgate.net These axial ligands can be varied to modulate the pharmacological properties of the prodrug, such as its reduction potential and lipophilicity. rsc.org

| Oxidizing Agent | Resulting Complex Type | Reference |

| Halogen | Platinum(IV) dihalide | nih.gov |

| Peroxide (e.g., H₂O₂) | Platinum(IV) dihydroxide | nih.govresearchgate.net |

This interactive data table outlines common oxidizing agents used to synthesize Platinum(IV) derivatives.

Mechanisms of Reduction of Platinum(IV) Prodrugs to Active Platinum(II) Species

For platinum(IV) complexes to exert their biological activity, they must be reduced back to the active platinum(II) species. This reduction preferably occurs inside the cell, where there is a more reductive environment. nih.gov The process involves the removal of the two axial ligands. researchgate.net

Biologically relevant reducing agents, such as glutathione, ascorbic acid (vitamin C), L-cysteine, and L-methionine, are responsible for this activation. rsc.orgnih.gov The reduction can proceed through different mechanisms, including inner-sphere and outer-sphere electron transfer. rsc.org In an inner-sphere mechanism, the reducing agent may temporarily bind to the platinum complex, often through a bridging ligand, to facilitate electron transfer. rsc.org The rate of reduction is influenced by the nature of both the axial and equatorial ligands. rsc.org For example, complexes with more electron-withdrawing and bulkier ligands tend to have faster reduction rates. rsc.org The ease of reduction for complexes with different axial ligands generally follows the trend: Cl > OAc > OH. ub.edu

Interaction with Biologically Relevant Small Molecules and Ions

The reactivity of dichloro(1,2-diaminocyclohexane)platinum(II) extends to various small molecules and ions present in the biological milieu. As mentioned, glutathione is a key interacting molecule, and this interaction can be considered a detoxification pathway. researchgate.net

The activated aquated species of the platinum complex can react with the purine (B94841) bases of DNA, primarily at the N7 position of guanine and adenine, to form DNA adducts. rsc.orgnih.gov It is this covalent binding to DNA that is believed to be the primary mechanism of its cytotoxic action. nih.gov Beyond DNA, the complex can also interact with other biomolecules. For example, it can form adducts with sulfur-containing amino acids like methionine. nih.gov The interaction with anions such as bicarbonate and phosphate is also a crucial part of its activation in vivo. nih.gov

Non-DNA Adduct Formation (e.g., with Glutathione, Methionine)

While the interaction with DNA is a key aspect of its biological activity, Dichloro(1,2-diaminocyclohexane)platinum(II) and its aquated derivatives readily react with other nucleophiles, particularly sulfur-containing biomolecules like glutathione (GSH) and the amino acid L-methionine. These interactions are significant as they can lead to the deactivation of the platinum complex before it reaches its intended target.

Table 1: Relative Reactivity of Pt(dach) Complexes with L-Methionine vs. Guanosine

| Platinum Complex | Relative Reactivity (Methionine vs. Guanosine) |

|---|---|

| Pt(dach)Cl₂ | ~7-fold more reactive with Methionine |

| Pt(dach)(OH₂)₂²⁺ | ~3-fold less reactive with Methionine |

Data sourced from a comparative study on the reactivity of platinum compounds. nih.gov

Interaction with glutathione, a highly abundant intracellular thiol, is a primary pathway for the metabolism and detoxification of platinum complexes. researchgate.netmdpi.com The reaction, by analogy with other platinum compounds like cisplatin (B142131), is believed to result in the formation of a bis-(glutathionato)-platinum complex. nih.gov This process involves the substitution of the chloride ligands with glutathione molecules, leading to a stable complex that is more readily excreted from the cell. mdpi.comnih.gov While often viewed as an inactivation pathway, some research has suggested that platinum-methionine adducts could potentially serve as a cellular reservoir of the drug, slowly releasing the platinum to react with other targets. researchgate.net

Influence of pH and Ionic Strength on Complex Stability and Reactivity

The stability and reactivity of Dichloro(1,2-diaminocyclohexane)platinum(II) in aqueous solution are highly sensitive to the surrounding chemical environment, particularly pH and ionic strength.

Ionic Strength: The ionic strength, specifically the concentration of chloride ions, plays a crucial role in the initial activation of the complex. The primary activation step is aquation, where water replaces a chloride ligand. This is a reversible equilibrium.

Pt(dach)Cl₂ + H₂O ⇌ [Pt(dach)(H₂O)Cl]⁺ + Cl⁻

In environments with high chloride concentration, such as blood plasma (around 100 mM), this equilibrium is shifted to the left, keeping the compound in its less reactive dichloro form. wku.edu This suppresses premature reactions with plasma proteins. wku.edu Conversely, upon entering the cell where the chloride concentration is significantly lower (below 10 mM), the equilibrium shifts to the right, favoring the formation of the reactive mono-aqua species, which can then undergo further aquation to the di-aqua form. nih.gov Therefore, the chloride ion gradient between the extracellular and intracellular environments acts as a natural mechanism to activate the complex primarily inside the cell.

Influence of pH: The pH of the solution primarily affects the aquated species of the complex. The coordinated water molecules in [Pt(dach)(H₂O)₂]²⁺ are acidic and can undergo deprotonation to form hydroxo (-OH) and dihydroxo (-OH₂) species. The reactivity of these different species can vary significantly. Studies on the stability of formulations containing the Dichloro(1,2-diaminocyclohexane)platinum(II) motif have shown clear pH dependence. For instance, drug incorporation into micellar carriers was found to be optimal at pH 7.0, with instability and precipitation observed at pH values above 7.0. nih.govresearchgate.net Furthermore, the release of the platinum complex from such carriers is accelerated in more acidic conditions (e.g., pH 5.5 compared to pH 7.4), which is attributed to the protonation of carrier components and changes in the platinum complex itself. nih.gov

Table 2: pH-Dependent Species of Aquated Dichloro(1,2-diaminocyclohexane)platinum(II)

| pH Range | Dominant Platinum Species | General Reactivity |

|---|---|---|

| Acidic (e.g., < 6.0) | [Pt(dach)(H₂O)₂]²⁺ (Di-aqua) | Highly reactive electrophile |

| Near-Neutral (e.g., 6.0 - 8.0) | Mixture of Di-aqua, Mono-hydroxo, and Di-hydroxo | Moderate, varying reactivity |

| Alkaline (e.g., > 8.0) | [Pt(dach)(OH)₂] (Di-hydroxo) | Generally less reactive |

This table illustrates the general speciation based on the acidic nature of coordinated water molecules, which is a fundamental concept in the aqueous chemistry of platinum(II) amine complexes.

Molecular and Cellular Mechanisms of Action of Dichloro 1,2 Diaminocyclohexane Platinum Ii in Preclinical Models

DNA Adduct Formation and Characterization

Upon entering the cellular environment, the chloride ligands of Dichloro(1,2-diaminocyclohexane)platinum(II) are hydrolyzed, enabling the platinum center to form covalent bonds with nucleic acid bases. This process, known as platination, results in the formation of various DNA adducts that are central to its cytotoxic effects. The bulky 1,2-diaminocyclohexane (dach) ligand plays a significant role in modulating the structure and biological consequences of these adducts.

Intrastrand Cross-links (e.g., Pt-GG, Pt-AG)

The predominant lesions formed by Dichloro(1,2-diaminocyclohexane)platinum(II) are intrastrand cross-links, where the platinum atom binds to two adjacent bases on the same DNA strand. The most common of these are the 1,2-d(GpG) (Pt-GG) and 1,2-d(ApG) (Pt-AG) adducts. These adducts form at the N7 positions of the purine (B94841) bases. While specific quantitative ratios for Dichloro(1,2-diaminocyclohexane)platinum(II) are not extensively detailed in the available literature, studies on the closely related cisplatin (B142131) suggest a general distribution where Pt-GG adducts account for approximately 60-65% of intrastrand cross-links, while Pt-AG adducts make up about 25-30%. The presence of the dach ligand is not thought to significantly alter the types or sites of adduct formation.

These intrastrand cross-links are critical to the compound's mechanism of action as they create localized distortions in the DNA double helix, which can impede the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Interstrand Cross-links and DNA-Protein Cross-links

In addition to intrastrand adducts, Dichloro(1,2-diaminocyclohexane)platinum(II) can also induce the formation of interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs). Interstrand cross-links are formed when the platinum complex binds to bases on opposite DNA strands, effectively tethering them together. These are particularly cytotoxic lesions as they completely block the separation of the DNA strands, a process essential for both replication and transcription. While less frequent than intrastrand cross-links, ICLs are considered to be highly lethal to cells.

Conformational Changes in DNA Induced by Platinum Adducts

The formation of DNA adducts by Dichloro(1,2-diaminocyclohexane)platinum(II) and its derivatives leads to significant conformational changes in the DNA structure. A primary consequence of the formation of 1,2-intrastrand cross-links is the bending of the DNA helix at the site of the adduct. tandfonline.com The extent of this bending is influenced by the stereochemistry of the diaminocyclohexane ligand. Studies on oxaliplatin (B1677828) precursors with different isomers of the DACH ligand have provided specific measurements of these induced bends. These distortions are recognized by various cellular proteins, including high-mobility group (HMG) domain proteins, which can mediate the downstream cellular responses to DNA damage.

| Platinum Adduct | Induced DNA Bend Angle |

|---|---|

| [Pt(R,R-DACH)Ox] | 31° |

| [Pt(S,S-DACH)Ox] | 23° |

Data derived from studies on oxaliplatin precursors containing the 1,2-diaminocyclohexane ligand. Current time information in Powiat raciborski, PL.

Sequence Specificity of DNA Binding

Dichloro(1,2-diaminocyclohexane)platinum(II), like other platinum-based agents, exhibits a degree of sequence specificity in its binding to DNA. The primary targets for platination are the N7 atoms of guanine (B1146940) residues. Consequently, the compound preferentially binds to sequences rich in guanine, particularly adjacent guanine bases (GG sequences). Binding to AG sequences is also common, though typically less frequent than at GG sites. This preferential binding is a key determinant of the distribution of DNA adducts throughout the genome. Research indicates that the diaminocyclohexane carrier ligand does not appear to significantly affect the sequence specificity of the initial monoadduct formation.

Molecular Interactions with Cellular Macromolecules Beyond DNA

Protein Binding and Effects on Enzyme Activity (e.g., Phospholipase A2)

The platinum center of Dichloro(1,2-diaminocyclohexane)platinum(II) can react with nucleophilic amino acid residues in proteins, such as cysteine and methionine. These interactions can lead to the inhibition of enzyme function. One such example is the interaction with phospholipase A2 (PLA2), an enzyme involved in phospholipid metabolism and inflammatory signaling pathways. Preclinical studies have demonstrated that Dichloro(1,2-diaminocyclohexane)platinum(II) can inhibit the activity of pancreatic PLA2. The degree of inhibition by [Pt(dach)Cl₂] was found to be 59%, which was less potent than the inhibition observed with cisplatin under the same conditions. tandfonline.com The bulkier diaminocyclohexane ligand in [Pt(dach)Cl₂] is thought to make the complex less reactive compared to cisplatin. tandfonline.com

| Compound | Enzyme | Degree of Inhibition |

|---|---|---|

| Dichloro(1,2-diaminocyclohexane)platinum(II) | Porcine Pancreatic Phospholipase A2 | 59% |

| Cisplatin | Porcine Pancreatic Phospholipase A2 | 86% |

Comparative inhibition of phospholipase A2 activity by platinum complexes. tandfonline.com

Interactions with RNA and Other Nucleotides

While DNA is the principal target for platinum-based compounds, their electrophilic nature allows for interactions with other nucleophilic macromolecules, including RNA. imrpress.com In preclinical models, DACHPt, primarily through studies on oxaliplatin, has been shown to engage with various RNA species, contributing to its cytotoxic effects. Unlike its predecessor cisplatin, oxaliplatin is a potent and specific inhibitor of RNA Polymerase I (Pol I) transcription at clinically relevant concentrations. biorxiv.org This interaction leads to a significant reduction in ribosomal RNA (rRNA) synthesis. nih.gov

The interactions are not limited to rRNA. Studies with related platinum compounds have demonstrated binding to transfer RNA (tRNA) and the potential to influence microRNAs (miRNAs), which can play a role in the development of drug resistance. mdpi.comnih.gov Although oxaliplatin binds to nucleolar nucleic acids with lower efficiency than cisplatin, its impact on RNA-related processes is a critical component of its mechanism of action. biorxiv.org For instance, research has shown that while DNA polymerases can incorporate certain platinated nucleotides, RNA polymerases seem unable to do so, suggesting a higher selectivity in RNA synthesis that can be disrupted by platinum adducts. nih.gov

Table 1: Summary of DACHPt (as Oxaliplatin) Interactions with RNA in Preclinical Models

| Target RNA/Process | Observed Effect | Reference |

|---|---|---|

| RNA Polymerase I Transcription | Potent and specific inhibition. | biorxiv.org |

| Ribosomal RNA (rRNA) Synthesis | Significant reduction in 45S pre-rRNA levels. | nih.gov |

| Nucleolar Nucleic Acids | Binds with lower efficiency compared to cisplatin. | biorxiv.org |

| Transfer RNA (tRNA) | Identified as a substrate for platinum drug binding. | nih.gov |

| MicroRNAs (miRNAs) | Potential for interaction, influencing gene expression and drug resistance. | mdpi.com |

Cellular Responses to Platinum-DNA Adducts in Preclinical Settings

The formation of platinum-DNA adducts is the central event that triggers the cytotoxicity of compounds like DACHPt. mdpi.com These adducts disrupt the normal structure of DNA, creating roadblocks for essential cellular processes such as replication and transcription. nih.gov This damage initiates a complex and coordinated series of cellular responses designed to either repair the DNA and ensure cell survival or, if the damage is too severe, trigger programmed cell death (apoptosis). nih.gov

Upon detection of DACHPt-DNA adducts, cells activate a sophisticated signaling network known as the DNA Damage Response (DDR). A key finding in preclinical studies of oxaliplatin is that it induces a distinct DDR signaling pathway compared to other platinum agents. biorxiv.org The inhibition of rRNA synthesis and subsequent disruption of the nucleolus by oxaliplatin occur downstream of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling, which are primary sensors of DNA damage. biorxiv.org

However, the oxaliplatin-induced pathway that silences Pol I transcription functions in trans and does not rely on NBS1 or TOPBP1, proteins typically involved in recruiting ATR to sites of damage. biorxiv.org This distinguishes its mechanism from previously characterized nucleolar DDR pathways and occurs without the formation of substantial DNA damage foci within the nucleolus itself. biorxiv.org This unique activation cascade underscores the multifaceted nature of DACHPt's cellular impact, linking DNA damage sensing to the inhibition of ribosome biogenesis. biorxiv.org

Table 2: Key Features of the DACHPt-Activated DNA Damage Response

| Feature | Description | Reference |

|---|---|---|

| Primary Sensors | Activates DDR signaling downstream of ATM and ATR. | biorxiv.org |

| Pathway Independence | rRNA silencing does not depend on NBS1 or TOPBP1. | biorxiv.org |

| Mode of Action | Functions in trans to inhibit RNA Pol I transcription. | biorxiv.org |

| Nucleolar DNA Damage | Does not induce substantial amounts of nucleolar DNA damage foci. | biorxiv.org |

| Outcome | Links DNA damage signaling to the induction of nucleolar stress. | biorxiv.org |

A significant consequence of DACHPt's activity, as observed with oxaliplatin, is the potent induction of nucleolar stress. biorxiv.org The nucleolus is the primary site of ribosome biogenesis, and its integrity is crucial for cell growth and survival. Oxaliplatin disrupts nucleolar function by inhibiting rRNA synthesis, which is a foundational step in creating ribosomes. nih.gov

Preclinical research shows that treatment with oxaliplatin leads to profound changes in nucleolar morphology, including the demixing of its components. nih.gov Interestingly, the rate at which these structural changes occur is similar to the rate of pre-rRNA level reduction. This suggests that oxaliplatin's mechanism is distinct from direct transcriptional inhibitors like actinomycin (B1170597) D, which first halt transcription and only subsequently cause morphological changes. nih.gov The induction of nucleolar stress is a critical cytotoxic signal, leading to the activation of tumor suppressor pathways, including p53, which ultimately contributes to apoptosis and cell death. biorxiv.org

Table 3: Events in DACHPt-Induced Nucleolar Stress

| Event | Description in Preclinical Models | Reference |

|---|---|---|

| Inhibition of Ribosome Biogenesis | Oxaliplatin potently inhibits rRNA synthesis, the first step of ribosome production. | nih.gov |

| Alteration of Nucleolar Morphology | Causes demixing of nucleolar proteins and alters the physical structure of the nucleolus. | nih.gov |

| Activation of Stress Signaling | The disruption of the nucleolus activates p53-dependent apoptotic pathways. | biorxiv.org |

| Downstream Cytotoxicity | Contributes directly to the cytotoxic effects of the drug, leading to cell death. | biorxiv.org |

Cellular Pharmacokinetics and Pharmacodynamics in Preclinical Systems

Mechanisms of Cellular Uptake and Accumulation of Platinum Complexes

The entry of platinum complexes like DACHPt into cancer cells is a multi-faceted process involving both transporter-mediated influx and passive mechanisms. The physicochemical properties of the complex, particularly the nature of its carrier ligand, play a significant role in determining the predominant route of entry and the extent of cellular accumulation.

While direct studies on DACHPt are often linked to its precursor oxaliplatin (B1677828), it is understood that platinum drugs can utilize existing membrane transport proteins to enter cells. Oxaliplatin is thought to enter cells through transporters such as the copper transporter 1 (CTR1) and organic cation transporters (OCTs). u-tokyo.ac.jpnih.gov Once inside the cell, oxaliplatin is activated to form reactive DACHPt aqua species. u-tokyo.ac.jp It is hypothesized that structural differences between various platinum compounds influence their ability to exploit different transporters, and the expression levels of these transporters can vary between cell types. wku.edu

Passive diffusion across the cell membrane is another proposed mechanism for the cellular uptake of platinum complexes. nih.gov This process is driven by the concentration gradient of the drug across the cell membrane. The lipophilicity of the compound can influence the rate of passive diffusion.

Intracellular Distribution and Subcellular Localization

Following cellular uptake, the distribution of DACHPt within the cell is a dynamic process that ultimately leads to its accumulation in the nucleus and interaction with DNA.

Once inside the cell's cytoplasm, the low intracellular chloride concentration facilitates the aquation of DACHPt, where the chloride ligands are replaced by water molecules, forming chemically reactive aqua species. u-tokyo.ac.jp These activated species can react with various cytoplasmic components, including organelles and sulfur-containing species like methionine and metallothioneins. u-tokyo.ac.jp These interactions can lead to the inactivation and detoxification of the drug. u-tokyo.ac.jp Encapsulating DACHPt in delivery systems like polymeric micelles can protect it from these cytoplasmic interactions, allowing for more efficient delivery to the nucleus. u-tokyo.ac.jp

The primary biological target for the cytotoxic action of DACHPt is nuclear DNA. nih.gov The activated DACHPt aqua species that avoid cytoplasmic detoxification can enter the nucleus and bind to DNA, forming platinum-DNA adducts. u-tokyo.ac.jp This DNA damage is largely responsible for the compound's cytotoxic properties. nih.gov Studies have shown a direct correlation between intracellular platinum accumulation and the extent of DNA platination. nih.gov For instance, in A2780 ovarian cancer cells, treatment with DACHPt formulations resulted in significantly higher DNA platination compared to equimolar concentrations of oxaliplatin, which correlated with increased cellular uptake. nih.govresearchgate.net

The following table summarizes the cellular uptake and DNA platination of a DACHPt formulation compared to free oxaliplatin in A2780 cells after 24 hours of exposure.

| Concentration (µM) | Drug | Whole-Cell Pt Accumulation (ng Pt/mg protein) | DNA Platination (ng Pt/µg DNA) |

|---|---|---|---|

| 1.0 | Oxaliplatin | Data Not Provided | ~0.1 |

| 1.0 | DACHPt-cl-micelles | Data Not Provided | ~0.2 |

| 2.5 | Oxaliplatin | ~10 | ~0.25 |

| 2.5 | DACHPt-cl-micelles | ~40 | ~0.5 |

| 10.0 | Oxaliplatin | ~30 | ~0.8 |

| 10.0 | DACHPt-cl-micelles | ~120 | ~1.5 |

Data is estimated from graphical representations in the source material and is for illustrative purposes. researchgate.net

Cellular Efflux Mechanisms and Detoxification Pathways

The intracellular concentration and ultimate cytotoxicity of dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) are significantly influenced by cellular mechanisms aimed at drug efflux and detoxification. Resistance to platinum-based anticancer agents can be multifactorial, with reduced drug accumulation due to active efflux and intracellular neutralization being key contributors.

While the P-glycoprotein (P-gp), a well-known efflux pump, is a major contributor to multidrug resistance for a variety of chemotherapeutic agents, its role in the resistance to platinum drugs, including those with a diaminocyclohexane (DACH) ligand, is considered to be limited. The primary mechanisms of resistance to platinum compounds are generally attributed to decreased membrane transport, enhanced DNA repair, and increased cytoplasmic detoxification rather than P-gp mediated efflux.

However, other ATP-binding cassette (ABC) transporters and copper-transporting P-type ATPases, such as ATP7A and ATP7B, have been implicated in platinum resistance. These transporters are involved in the efflux of copper and can also recognize and transport platinum drugs. While direct studies on DACHPt are limited, research on its derivative, oxaliplatin, has shown that increased expression of ATP7A can mediate resistance in ovarian cancer cells. This suggests that ATP7A and ATP7B may play a role in the efflux of DACHPt from cancer cells, thereby reducing its intracellular concentration and cytotoxic effect. Further investigation into the specific interaction between DACHPt and these efflux pumps is needed to fully elucidate their role in resistance.

Studies on ormaplatin, a platinum(IV) complex that can be converted to dichloro(D,L-trans)-1,2-diaminocyclohexaneplatinum(II), have indicated that cross-resistance in cisplatin-resistant cell lines is associated with a decreased, energy-dependent accumulation of the DACHPt analogue. nih.gov This energy-dependent nature of accumulation suggests the involvement of active efflux transport mechanisms. nih.gov

A primary pathway for the intracellular detoxification of platinum compounds is through their conjugation with glutathione (B108866) (GSH), a ubiquitous tripeptide thiol that plays a critical role in protecting cells from xenobiotics and oxidative stress. mdpi.comencyclopedia.pub The sulfhydryl group of GSH is highly reactive and can bind to platinum agents, forming inactive and more water-soluble glutathione-platinum conjugates. mdpi.comencyclopedia.pubresearchgate.net These conjugates are then typically effluxed from the cell, representing a significant mechanism of drug deactivation and resistance. researchgate.net

The reaction between platinum compounds containing the diaminocyclohexane ligand and glutathione has been a subject of study. researchgate.net It is understood that high intracellular concentrations of GSH can lead to the deactivation of platinum drugs before they can reach their primary target, nuclear DNA. researchgate.net It is estimated that only a small fraction of the platinum compound that enters the cell ultimately binds to DNA, with a significant portion being sequestered by cellular thiols like glutathione. researchgate.net The formation of these Pt-glutathione conjugates not only prevents the drug from forming cytotoxic DNA adducts but also facilitates its removal from the cell. researchgate.net

Pharmacodynamic Endpoints in Cellular Models

The cytotoxic effects of dichloro(1,2-diaminocyclohexane)platinum(II) are evaluated in preclinical cellular models through various pharmacodynamic endpoints. These assays provide insights into the compound's potency and its mechanisms of action at the cellular level.

For instance, the cytotoxicity of DACHPt-loaded core cross-linked polymer micelles has been evaluated against the A2780 human ovarian cancer cell line. researchgate.netnih.govnih.gov The results, when compared to oxaliplatin, demonstrate the potent activity of the DACHPt moiety. researchgate.netnih.govnih.gov

| Treatment | 24h IC50 (DACHPt equivalents in µg/mL) | 48h IC50 (DACHPt equivalents in µg/mL) |

|---|---|---|

| Oxaliplatin | 0.982 ± 0.05 | 0.726 ± 0.07 |

| DACHPt/cl-micelles | 0.812 ± 0.11 | 0.433 ± 0.09 |

It is important to note that these values represent the activity of a DACHPt formulation, which may have different cellular uptake and release kinetics compared to the free compound.

Further studies on novel platinum(II) complexes incorporating the diaminocyclohexane ligand have also reported GI50 values across various cancer cell lines, underscoring the therapeutic potential of this class of compounds. nih.gov However, direct comparisons with DACHPt are challenging without specific data for the parent compound.

The cytotoxic activity of platinum compounds is closely linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. While direct studies on dichloro(1,2-diaminocyclohexane)platinum(II) are limited, research on the closely related platinum(IV) analog, 1R,2R-diaminocyclohexane(trans-diacetato)(dichloro)platinum(IV), in the A2780 ovarian cancer cell line provides significant insights into the likely mechanisms of action. nih.gov

These studies reveal that the DACH-platinum moiety can induce cell death through apoptosis and can activate multiple cell cycle checkpoints in a concentration-dependent manner. nih.gov At lower effective concentrations (≤0.6 μM), the compound was found to specifically induce a G1 phase arrest. nih.gov This was associated with the selective inhibition of cyclin-dependent kinase 4 (Cdk4) and Cdk2 activities. nih.gov

At higher concentrations (>0.6 μM), a more complex effect on the cell cycle was observed, with an initial transient inhibition of the S-phase, followed by a blockage of cell cycle progression in both the G1 and G2 phases. nih.gov This broader cell cycle disruption was linked to the sequential inhibition of Cdk2/cyclin A, Cdk4, Cdk2, and Cdc2 kinase activities. nih.gov Following these cell cycle effects, the compound induced apoptosis at both low and high concentrations, suggesting a direct link between the cell cycle perturbations and the induction of programmed cell death. nih.gov

Although these findings are for a platinum(IV) analog, they strongly suggest that the DACHPt(II) core is responsible for these cellular responses, providing a mechanistic basis for its antitumor activity. It is plausible that DACHPt(II) would exert similar effects on cell cycle progression and apoptosis induction.

Mechanisms of Acquired and Intrinsic Cellular Resistance to Dichloro 1,2 Diaminocyclohexane Platinum Ii in Preclinical Models

DNA Repair Mechanisms and Their Contribution to Resistance

The cytotoxicity of DACH-Pt, like other platinum agents, is primarily mediated by the formation of platinum-DNA adducts that block DNA replication and transcription, ultimately leading to apoptosis. ecancer.org Consequently, the cell's ability to recognize and repair these adducts is a critical determinant of sensitivity and resistance.

The Nucleotide Excision Repair (NER) pathway is a major mechanism for the removal of bulky DNA lesions, including the intrastrand crosslinks formed by platinum compounds. nih.gov Enhanced NER activity is a well-established mechanism of resistance to platinum-based drugs. For platinum compounds in general, NER is the principal DNA repair pathway responsible for repairing the damage they inflict on DNA. nih.gov Within the NER pathway, the ERCC1 (Excision Repair Cross-Complementation group 1) gene is a critical component. nih.gov Preclinical studies have shown that increased expression of ERCC1 can be a useful marker for clinical drug resistance to platinum-based chemotherapy. nih.gov Specifically for agents like oxaliplatin (B1677828), which is derived from DACH-Pt, transcription-coupled NER (TC-NER) has been identified as a key pathway that protects cancer cells from cytotoxicity by resolving transcription arrest caused by the platinum-DNA adducts. vermeulenlab.com

The DNA Mismatch Repair (MMR) system plays a paradoxical role in the cellular response to platinum drugs. While its primary function is to correct base mismatches during DNA replication, it also recognizes the structural distortion caused by certain platinum-DNA adducts. This recognition can trigger a cascade of signals leading to apoptosis. Consequently, a deficient MMR system can lead to resistance to some platinum agents.

However, a key feature of DACH-Pt and its derivatives like oxaliplatin is their ability to circumvent this form of resistance. nih.gov Studies using MMR-deficient human colon and endometrial cancer cell lines demonstrated resistance to cisplatin (B142131) and carboplatin (B1684641), but no resistance to oxaliplatin. nih.govresearchgate.net This is because the MMR proteins, such as hMLH1 and hMSH2, fail to recognize the bulky DACH-Pt adducts on the DNA. nih.govresearchgate.net This failure to recognize the adducts means that the MMR system does not initiate the apoptotic signals, but it also means that a loss of MMR function does not confer resistance to DACH-Pt-based agents, unlike the case with cisplatin. nih.gov This makes DACH-Pt a potentially effective agent in tumors that have developed resistance to cisplatin through the loss of MMR activity.

Replicative bypass, also known as translesion synthesis (TLS), is a DNA damage tolerance mechanism that allows the replication machinery to proceed past DNA lesions, thereby avoiding replication fork collapse and cell death. Enhanced replicative bypass can be a significant factor in resistance.

In studies comparing cisplatin-resistant human ovarian carcinoma cell lines with their sensitive counterparts, an enhanced ability to bypass platinum-DNA adducts was observed. aacrjournals.org When these cell lines were treated with Dichloro(1,2-diaminocyclohexane)platinum(II), the DACH-Pt adducts were found to cause a greater inhibition of DNA chain elongation than cisplatin adducts in both sensitive and resistant lines. aacrjournals.orgresearchgate.net While the resistant cells did show an enhanced ability to bypass DACH-Pt adducts (2.1-fold increase), this enhancement was approximately half of that observed for cisplatin adducts (4.5-fold increase). aacrjournals.org This suggests that while enhanced replicative bypass contributes to DACH-Pt resistance, the adducts formed by this compound are more challenging for the cellular replication machinery to overcome compared to those of cisplatin. aacrjournals.org

| Platinum Compound | Fold Increase in Replicative Bypass (Resistant vs. Sensitive Line) | Relative Inhibition of DNA Chain Elongation |

|---|---|---|

| Cisplatin | 4.5-fold | Less inhibitory than DACH-Pt adducts |

| Dichloro(1,2-diaminocyclohexane)platinum(II) | 2.1-fold | More inhibitory than Cisplatin adducts |

Altered Cellular Accumulation and Efflux as Resistance Factors

The amount of platinum drug that reaches its intracellular target (DNA) is a critical factor for its cytotoxic effect. Reduced intracellular accumulation, resulting from either decreased influx or increased efflux, is a common mechanism of resistance. nih.gov

Studies on murine leukemia cell lines resistant to diaminocyclohexane (DACH) platinum(II) complexes showed a reduced rate of platinum accumulation compared to the sensitive parent lines. nih.gov This suggests that the resistance mechanism in these cells is related to a lower net accumulation of the drug. nih.gov Further research on cisplatin-resistant murine lymphoma cell lines, which were found to be cross-resistant to the DACH-Pt analogue PtCl2(trans-dach), also identified decreased drug accumulation as a key factor. nih.gov The accumulation of PtCl2(trans-dach) was found to be energy-dependent, with inhibitors of energy metabolism causing a significant increase in drug uptake, particularly in the resistant cells. nih.govjst.go.jp This energy dependence strongly points towards the involvement of an active efflux pump in mediating resistance by actively removing the drug from the cell. nih.gov The copper transporter CTR1 has been identified as a key influx transporter for platinum drugs, including oxaliplatin. nih.gov

Increased Intracellular Detoxification Systems

Once inside the cell, platinum compounds can be inactivated by binding to intracellular nucleophiles, preventing them from reaching the DNA. Enhanced activity of these detoxification systems is a mechanism of resistance. nih.govu-tokyo.ac.jp The most prominent system involves glutathione (B108866) (GSH) and the associated enzyme glutathione-S-transferase (GST). Glutathione can directly bind to activated platinum complexes, forming a conjugate that is then recognized and exported from the cell, often by ATP-binding cassette (ABC) transporters. While specific studies focusing solely on DACH-Pt are limited, this is a recognized general mechanism of resistance for all platinum agents. nih.govu-tokyo.ac.jp

Cross-Resistance and Lack of Cross-Resistance Patterns with Other Platinum Agents

A crucial aspect of the preclinical evaluation of new platinum agents is their activity in tumors resistant to existing drugs. Dichloro(1,2-diaminocyclohexane)platinum(II) was specifically developed as a third-generation platinum complex with the goal of overcoming cellular resistance to cisplatin and carboplatin. nih.gov

A significant body of preclinical evidence shows that DACH-Pt and its derivatives exhibit a lack of cross-resistance with cisplatin in many cancer models. nih.govnih.gov This is particularly evident in cisplatin-resistant cell lines that have deficiencies in the Mismatch Repair (MMR) pathway, as the bulky DACH ligand allows the resulting DNA adducts to evade recognition by MMR proteins. ecancer.orgnih.gov The structural modification of replacing the amine groups of cisplatin with the DACH ligand yields a broader spectrum of activity. nih.gov

However, the lack of cross-resistance is not universal. Some preclinical models have demonstrated cross-resistance. For instance, cisplatin-resistant murine lymphoma cell lines were also found to be resistant to ormaplatin, which converts to a DACH-Pt analogue. nih.gov This cross-resistance was linked to reduced drug accumulation. nih.gov This indicates that when resistance is driven by mechanisms like decreased accumulation or enhanced detoxification, which are not dependent on the specific structure of the DNA adduct, cross-resistance between cisplatin and DACH-Pt agents can occur. nih.gov In contrast, carboplatin generally shows a high degree of cross-resistance with cisplatin, as it has a similar anticancer spectrum and forms identical DNA adducts. nih.gov

| Agent | Typical Cross-Resistance with Cisplatin | Key Mechanistic Reason |

|---|---|---|

| Dichloro(1,2-diaminocyclohexane)platinum(II) | Lack of cross-resistance | Bulky DACH adducts evade MMR recognition. ecancer.orgnih.govnih.gov |

| Carboplatin | High degree of cross-resistance | Forms identical DNA adducts as cisplatin. nih.gov |

| Dichloro(1,2-diaminocyclohexane)platinum(II) (in some models) | Cross-resistance observed | Resistance mediated by shared mechanisms like reduced accumulation. nih.gov |

Analytical Methodologies for Characterization and Quantification of Dichloro 1,2 Diaminocyclohexane Platinum Ii and Its Metabolites

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation and quantification of dichloro(1,2-diaminocyclohexane)platinum(II) from its metabolites and endogenous biological components.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the quantitative analysis of dichloro(1,2-diaminocyclohexane)platinum(II) in various samples, including pharmaceutical formulations. nih.gov Reversed-phase (RP)-HPLC methods are commonly developed for this purpose. nih.gov These methods typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase, allowing for the separation of the compound based on its hydrophobicity. nih.gov

Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for simplicity and reproducibility. nih.gov Detection is frequently performed using a UV detector, as the platinum complex exhibits absorbance at specific wavelengths, such as 240 nm. nih.gov The direct separation of the enantiomers of dichloro(1,2-diaminocyclohexane)platinum(II) has also been achieved using cellulose-based chiral stationary phases in hydrophilic interaction liquid chromatography (HILIC) mode, which offers advantages in terms of resolution and shorter elution times compared to other methods. indianchemicalsociety.com

Table 1: Example of RP-HPLC Method Parameters for Dichloro(1,2-diaminocyclohexane)platinum(II) Quantification

| Parameter | Condition |

|---|---|

| Instrument | Isocratic HPLC with UV Detector |

| Column | Zodiac C18 (250 mm x 4.6 mm, 5µm) |

| Mobile Phase | Methanol: Acetonitrile (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 240 nm |

| Retention Time | 8.33 min |

Data sourced from a study on the quantification of the compound in formulations. nih.gov

Coupling with Mass Spectrometry (e.g., LC-MS, LC-MS/MS) for Identification

For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is coupled with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the direct quantification of the parent compound and the identification of its biotransformation products. nih.gov This technique is often necessary because only a fraction of the compound may exist in its intact, active form in plasma. nih.gov

LC-MS/MS methods have been developed and validated for determining the concentration of dichloro(1,2-diaminocyclohexane)platinum(II) in human plasma ultrafiltrate and various tissues. nih.govnih.gov These methods involve separating the analyte from matrix components via HPLC, followed by ionization and detection by a tandem mass spectrometer. nih.gov Selected reaction monitoring (SRM) mode is typically used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition. nih.govacs.org For instance, a common transition monitored for this compound is m/z 398.4 → 96.5. nih.govacs.org Nontargeted LC-MS-based metabolomics has also been utilized to analyze metabolite profiles in serum samples. rsc.org

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Dichloro(1,2-diaminocyclohexane)platinum(II) in Human Plasma Ultrafiltrate

| Parameter | Value |

|---|---|

| Linearity Range | 5 - 1000 ng/mL (r² > 0.998) |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |

| Lower Limit of Detection (LOD) | 2.5 ng/mL |

| Intra-day Precision (CV%) | ≤ 17.1% |

| Inter-day Precision (CV%) | ≤ 16.0% |

| Accuracy (Relative Error %) | < 2.7% |

Data sourced from a validated method for determination in human plasma ultrafiltrate. nih.govacs.org

Atomic Spectroscopy Techniques

Atomic spectroscopy techniques are indispensable for quantifying the total platinum content in a sample, irrespective of the molecular form in which it exists. These methods are highly sensitive and are the standard for determining platinum distribution in biological systems.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum Quantification in Biological Samples and Cellular Fractions (e.g., DNA platination)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for ultratrace quantification of total platinum in biological samples such as whole blood, plasma, and cellular fractions. nih.govnih.gov Its high sensitivity allows for the determination of platinum concentrations at very low levels. nih.gov A significant application of ICP-MS is the quantification of platinum bound to DNA, known as DNA platination, which is a key indicator of the compound's cytotoxic activity. nih.govmetu.edu.tr

For this analysis, biological samples, including isolated DNA, are typically subjected to wet ashing or microwave digestion to break down the organic matrix, followed by analysis of the platinum content by ICP-MS. nih.govmetu.edu.tr The detection limit for platinum using this method can be as low as 0.01 ng/mL, which corresponds to approximately 2 pg of platinum per microgram of DNA. metu.edu.tr ICP-MS can also be hyphenated with HPLC (HPLC-ICP-MS) to provide species-specific quantification of the intact parent compound and its metabolites, combining the separation power of chromatography with the elemental specificity of mass spectrometry. batman.edu.trmdpi.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another robust atomic spectroscopy technique for the quantification of platinum. pharmaffiliates.com While generally less sensitive than ICP-MS, ICP-OES is well-suited for analyzing samples with higher concentrations of platinum or complex matrices. The technique demonstrates excellent accuracy in high-concentration matrices and is often used for the analysis of platinum group metals in various materials, including recycled catalytic converters. pharmaffiliates.com The versatility of ICP-OES allows it to achieve low detection limits while handling samples containing high levels of other elements that might interfere with other analytical methods. pharmaffiliates.com

Electrochemical Methods for Redox Characterization

Electrochemical methods provide valuable information on the redox properties of dichloro(1,2-diaminocyclohexane)platinum(II) and its derivatives and can be used for sensitive quantification. mdpi.com Techniques like cyclic voltammetry (CV) and square-wave (SW) voltammetry are employed to investigate the electrochemical behavior of the compound at various electrode surfaces, such as boron-doped diamond (BDD) or glassy carbon electrodes. nih.govnih.gov

Studies using cyclic voltammetry have shown that the compound undergoes irreversible reduction at potentials that are within the biologically relevant range, which is crucial for the "reductive activation" mechanism of related platinum(IV) prodrugs. nih.gov Voltammetric methods have been developed for direct quantification, offering a simple, rapid, and sensitive alternative to other techniques. batman.edu.trnih.gov For example, a square-wave voltammetric method using a BDD electrode was developed with a detection limit of 0.276 μM. nih.gov Furthermore, highly sensitive techniques like adsorptive stripping voltammetry have been used to determine the amount of platinum bound to DNA in clinical samples, allowing for the detection of as few as five platinum atoms per 10⁸ nucleotides. indianchemicalsociety.com These methods are instrumental in studying the interactions of the compound with biological targets like DNA. mdpi.com

Advanced Spectroscopic Methods (e.g., Synchrotron Radiation-based techniques for metal speciation)

The characterization and quantification of Dichloro(1,2-diaminocyclohexane)platinum(II), commonly known as oxaliplatin (B1677828), and its metabolites in complex biological environments necessitate highly sensitive and specific analytical techniques. Synchrotron radiation-based methods are exceptionally well-suited for this purpose, offering unparalleled insights into the speciation of platinum in biological systems. These techniques utilize the extremely bright and focused X-rays produced by synchrotrons to probe the electronic structure and local atomic environment of the platinum atom, providing crucial information on its oxidation state, coordination chemistry, and spatial distribution at the subcellular level. azom.comoecd-nea.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and/or electronic structure of matter. researchgate.net It is particularly valuable for studying metallodrugs like Dichloro(1,2-diaminocyclohexane)platinum(II) as it can provide detailed information about the platinum center in non-crystalline samples, such as biological tissues or solutions. researchgate.net The technique is element-specific and can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govrsc.org

X-ray Absorption Near Edge Structure (XANES)

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom—in this case, platinum. The energy of the absorption edge is sensitive to the formal oxidation state of the metal. For instance, a shift to higher energy (a blueshift) is typically observed when a metal center is oxidized. rsc.org Studies on platinum complexes have shown that the Pt L3-edge energy shifts can be correlated with changes in the oxidation state from Pt(II) to Pt(IV). nih.gov This is critical for tracking the metabolic fate of Dichloro(1,2-diaminocyclohexane)platinum(II), as potential intracellular activation or deactivation pathways may involve redox changes at the platinum center.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region of the spectrum allows for the determination of the local atomic structure around the platinum atom. By analyzing the fine structure oscillations past the absorption edge, one can determine the type of neighboring atoms, their distance from the platinum atom (bond length), and their number (coordination number). This technique has been instrumental in characterizing the structural changes that Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes upon interaction with various biomolecules and other chemical species.

Research has employed EXAFS to study the degradation and metabolic products of Dichloro(1,2-diaminocyclohexane)platinum(II). For example, when reacting with chloride ions in solution, the oxalate (B1200264) ligand is replaced, leading to the formation of [Dichloro(1,2-diaminocyclohexane)platinum(II)]. nih.gov Similarly, interactions with detoxifying agents or biological molecules have been structurally characterized. The reaction with diethyl dithiocarbamate (B8719985) (DDTC) results in the formation of a stable product where the labile oxalate ligand is replaced by the dithiocarbamate sulfur atoms. researchgate.netacs.org Studies with methionine, an amino acid, have shown that it displaces the oxalate ligand to form a new complex, Pt(diaminocyclohexane)(Met). researchgate.net

These structural transformations are critical to understanding the compound's mechanism of action and deactivation pathways. The precise structural parameters derived from EXAFS analysis provide definitive evidence of these metabolic changes.

Table 1: Structural Parameters of Dichloro(1,2-diaminocyclohexane)platinum(II) and its Derivatives Determined by EXAFS

| Compound/Reactant | Coordinating Atoms | Coordination Number (N) | Pt-Atom Distance (Å) | Reference |

|---|---|---|---|---|

| Dichloro(1,2-diaminocyclohexane)platinum(II) (Parent) | Pt-N (from DACH) | 2 | ~2.04 | nih.gov |

| Pt-O (from oxalate) | 2 | ~2.02 | nih.gov | |

| Degradation product in Chloride Media | Pt-N (from DACH) | 2 | Not specified | nih.gov |

| Pt-Cl | 2 | Not specified | nih.gov | |

| Reaction product with DDTC | Pt-N (from DACH) | 2 | Not specified | acs.org |

| Pt-S (from DDTC) | 2 | Not specified | acs.org | |

| Reaction product with Methionine | Pt-N (from DACH) | 2 | Not specified | researchgate.net |

| Pt-S/O (from Met) | 1-2 | Not specified | researchgate.net |

Synchrotron-based X-ray Fluorescence (SXRF) Microscopy

Synchrotron-based X-ray Fluorescence (SXRF) Microscopy is a technique used to map the spatial distribution of elements within a sample with high sensitivity and resolution, often down to the sub-micron level. azom.comnih.gov When a sample is irradiated with high-energy synchrotron X-rays, atoms within the sample absorb the energy and then emit fluorescent X-rays at energies characteristic of each element. berstructuralbioportal.org By scanning the X-ray beam across the sample and collecting the fluorescence spectrum at each point, a detailed elemental map can be constructed. researchgate.net

This methodology is invaluable for studying the pharmacokinetics of platinum-based drugs. It allows for the direct visualization and quantification of platinum accumulation in different tissues and even within subcellular compartments. nih.gov For example, SXRF has been used to analyze the intracellular distribution of platinum from the related compound cisplatin (B142131), revealing differences in accumulation between drug-sensitive and drug-resistant cells. nih.gov Such studies can correlate the localization of the drug with its therapeutic efficacy or potential for toxicity. The technique can also be used to map the distribution of other biologically relevant elements, such as zinc, which may be involved in detoxification mechanisms. nih.gov Applying SXRF to Dichloro(1,2-diaminocyclohexane)platinum(II) can therefore provide critical information on its uptake, distribution, and sequestration within cells, helping to elucidate its mechanisms of action and resistance.

Design and Synthesis of Analogues and Derivatives of Dichloro 1,2 Diaminocyclohexane Platinum Ii for Academic Exploration

Modification of Leaving Groups (e.g., Oxalate (B1200264), Malonate, Amino Acids)

The synthesis of these analogues often involves the displacement of the chloride ligands from a precursor complex. For instance, biotransformation studies of dichloro(1,2-diaminocyclohexane)platinum(II) have shown that displacement of the chloro leaving ligands by bicarbonate (HCO3-) and phosphate (B84403) (PO4=) are likely important activation pathways in vivo. nih.gov This understanding has spurred the rational design of complexes with different leaving groups to mimic or enhance these activation processes.

In a broader context, the modification of leaving groups is a well-established strategy in platinum drug design. For example, the development of carboplatin (B1684641), with its more stable cyclobutanedicarboxylato leaving group compared to cisplatin's chlorides, demonstrated that tuning the lability of the leaving group could lead to improved pharmacological profiles. Similarly, oxaliplatin (B1677828) incorporates a bidentate oxalate leaving group. mdpi.com The synthesis of DACHPt analogues with other dicarboxylate ligands, such as malonate, follows similar synthetic routes, often involving the reaction of the corresponding silver carboxylate salt with the di-aqua DACHPt species. nih.gov

The exploration of amino acids as leaving groups represents another avenue of research, aiming to potentially leverage amino acid transport mechanisms for cellular uptake or to introduce additional biological activity.

Structural Variations of the 1,2-Diaminocyclohexane Carrier Ligand

The 1,2-diaminocyclohexane (DACH) ligand is crucial for the activity of this class of platinum complexes, particularly in overcoming cisplatin (B142131) resistance. nih.gov Its stereochemistry and conformation significantly influence the structure of the resulting DNA adducts. nih.gov Academic research has focused on synthesizing analogues with modified DACH ligands to probe these structure-activity relationships further.